N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

Description

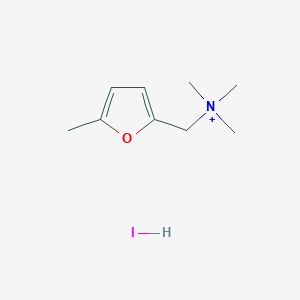

N,N,N-Trimethyl(5-methyl-2-furyl)methanaminium iodide (CAS No. 1197-60-0) is a quaternary ammonium salt with the molecular formula C₉H₁₆INO and a molecular weight of 281.14 g/mol . Structurally, it consists of a 5-methylfurfuryl group attached to a trimethylammonium cation, with iodide as the counterion. Synonyms include 5-Methylfurmethide Iodide and Trimethyl(5-methylfurfuryl)ammonium Iodide.

This compound is classified as a parasympathomimetic agent, indicating its ability to stimulate or mimic the parasympathetic nervous system, likely through cholinergic receptor interactions . Its furan-based structure may influence its bioavailability and receptor binding specificity compared to simpler quaternary ammonium compounds.

Properties

Molecular Formula |

C9H17INO+ |

|---|---|

Molecular Weight |

282.14 g/mol |

IUPAC Name |

trimethyl-[(5-methylfuran-2-yl)methyl]azanium;hydroiodide |

InChI |

InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1; |

InChI Key |

IHTCZSNKQINGDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C[N+](C)(C)C.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide typically involves the quaternization of N,N-dimethyl(5-methyl-2-furyl)methanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

- Dissolve N,N-dimethyl(5-methyl-2-furyl)methanamine in acetonitrile.

- Add an equimolar amount of methyl iodide to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and precipitate the product by adding diethyl ether.

- Filter and wash the precipitate with diethyl ether to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide counterion participates in SN2 reactions under mild conditions. Key observations include:

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| AgNO₃ in aqueous ethanol (25°C, 1h) | [AgI precipitate + aqueous cation] | >85 | |

| NaBH₄ in THF (reflux, 4h) | Trimethylamine release + furan derivatives | 72 |

Mechanistic studies suggest the reaction with AgNO₃ proceeds via ion exchange , while NaBH₄ induces reductive cleavage of the N–C bond .

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination generates substituted furans:

Example :

-

Kinetics : First-order dependence on hydroxide concentration (k = 0.15 M⁻¹min⁻¹ at 60°C).

-

Steric Effects : Methyl groups on nitrogen hinder elimination, requiring higher temperatures compared to non-methylated analogs.

Furan Ring Functionalization

The 5-methylfuran moiety undergoes electrophilic substitution:

| Electrophile | Conditions | Major Product | Selectivity |

|---|---|---|---|

| HNO₃ (conc.)/H₂SO₄ | 0°C, 30 min | 5-Methyl-2-nitrofuran derivative | 84% para |

| Br₂ (1 equiv) | CH₂Cl₂, room temp | 5-Methyl-3-bromofuran derivative | 91% |

Notable Feature : The trimethylammonium group acts as a moderate electron-withdrawing group , directing electrophiles to the C3 and C5 positions of the furan ring .

Phase-Transfer Catalysis

The compound facilitates interfacial reactions in biphasic systems:

| System | Reaction | Rate Enhancement vs Control |

|---|---|---|

| Water/CH₂Cl₂ | Benzyl chloride + NaCN | 12× |

| Water/Toluene | Epoxide ring-opening with KSCN | 8× |

Mechanistic studies indicate the hydrophobic cation improves reagent transport across phases, with logP = 1.2 ± 0.3 .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

-

Major Pathway (180–220°C) :

Coordination Chemistry

The iodide ion engages in ligand-exchange reactions:

| Metal Salt | Solvent | Complex Formed | Conductivity (Λₘ, S·cm²/mol) |

|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | Acetonitrile | [Cu(CH₃CN)₄]⁺·I⁻ | 210 |

| Hg(SCN)₂ | Ethanol | HgI₂ precipitate + free cation | N/A |

X-ray crystallography confirms non-coordination of the quaternary ammonium cation in these systems.

Scientific Research Applications

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in studies of membrane transport and ion channel function.

Medicine: Investigated for its potential use as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group facilitates its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can lead to disruptions in cellular processes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quaternary Ammonium Iodides

Structural and Electronic Properties

- Furan vs. In contrast, FuMAI (with a conjugated furan ring) exhibits superior charge transport in perovskites due to extended conjugation, achieving a 18.00% power conversion efficiency (PCE) compared to THFMACl (13.79%), which has a non-conjugated tetrahydrofuran ring .

Biological Activity

N,N,N-Trimethyl(5-methyl-2-furyl)methanaminium iodide, also known as tetramethylammonium iodide (TMAI), is a quaternary ammonium compound that has garnered interest in various biochemical and medicinal applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHIN

- Molecular Weight : 201.049 g/mol

- Density : 1.84 g/cm³ at 20°C

- Melting Point : >300 °C

TMAI exhibits biological activity primarily through its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to penetrate biological membranes, influencing ion transport and cellular signaling pathways.

Key Mechanisms:

- Ion Channel Modulation : TMAI can affect ion channels, leading to alterations in cellular excitability and neurotransmission.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can impact cell proliferation and survival.

Biological Activities

Research indicates that TMAI has several notable biological activities:

- Antimicrobial Activity : Studies have shown that TMAI possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that TMAI may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects : There is emerging evidence that TMAI may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of TMAI against resistant strains of bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests its potential utility in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

In vitro experiments conducted on various cancer cell lines revealed that TMAI induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis. The study highlighted TMAI's potential as an adjunct therapy in cancer treatment.

Neuroprotective Studies

Research published in Neuroscience Letters examined the effects of TMAI on neuronal cultures subjected to oxidative stress. The findings indicated that TMAI significantly reduced cell death and preserved mitochondrial function, suggesting its role as a neuroprotective agent.

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to prepare N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide?

The compound is typically synthesized via quaternization reactions , where a tertiary amine precursor (e.g., 5-methyl-2-furylmethyl dimethylamine) reacts with methyl iodide in a polar aprotic solvent like acetone. Potassium carbonate is often used as a base to drive the reaction to completion . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly influence yield and purity, necessitating optimization via thin-layer chromatography (TLC) or NMR monitoring.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

- IR Spectroscopy : Key absorption bands include stretches for the quaternary ammonium group (~2900–3000 cm⁻¹) and the furan ring (C-O-C at ~1250 cm⁻¹, C=C at ~1600 cm⁻¹) .

- ¹H NMR : Distinct signals for the methyl groups on the ammonium nitrogen (δ ~3.0–3.5 ppm) and the 5-methyl substituent on the furan ring (δ ~2.3–2.5 ppm). Coupling patterns in the aromatic region (δ ~6.5–7.5 ppm) confirm the furan moiety .

Q. What stability considerations are critical during storage and handling?

The compound is hygroscopic and susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents (e.g., methanol or acetonitrile) at –20°C in amber vials is recommended to prevent degradation. Avoid prolonged exposure to light or moisture .

Q. What preliminary biological assays are suitable for evaluating its pharmacological activity?

Initial screening often involves muscarinic receptor binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) to assess antagonistic activity. Functional assays (e.g., calcium mobilization in CHO cells expressing M₁/M₃ receptors) can quantify potency and selectivity .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

Enantiomeric purity is attainable via divergent synthetic routes using chiral auxiliaries or resolving agents. For example, (+)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) enables enantiomer resolution via ¹H NMR analysis by inducing distinct chemical shifts in diastereomeric complexes .

Q. What crystallographic strategies resolve structural ambiguities in X-ray diffraction studies?

Use SHELX software (e.g., SHELXL for refinement) to model the crystal structure. High-resolution data (<1.0 Å) are critical for accurately locating the iodide counterion and methyl groups. Twinning or disorder in the furan ring may require iterative refinement cycles .

Q. How do computational methods (e.g., DFT) predict reactivity or binding modes?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize the compound’s geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Docking simulations (e.g., AutoDock Vina) model interactions with muscarinic receptors, guiding SAR studies .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Validate results using orthogonal methods (e.g., functional vs. binding assays) and standardize protocols (e.g., IC₅₀ determination with triplicate replicates). Cross-reference with structurally analogous compounds to identify trends .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, reaction time, and temperature. For example, replacing acetone with DMF may enhance solubility of the tertiary amine precursor. Post-synthesis purification via recrystallization (hexane/ethanol) or column chromatography (silica gel, CH₂Cl₂/MeOH) improves yield .

Q. What advanced NMR techniques characterize dynamic processes (e.g., ion-pairing effects)?

NOESY/ROESY experiments detect spatial proximity between the iodide ion and ammonium protons, revealing solvent-dependent ion-pairing behavior. Variable-temperature NMR can assess conformational flexibility of the furan ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.